molecular formula C14H12N2OS B14628013 2-(4-Methoxyphenyl)benzothiazol-6-ylamine CAS No. 53544-77-7

2-(4-Methoxyphenyl)benzothiazol-6-ylamine

Cat. No.: B14628013
CAS No.: 53544-77-7
M. Wt: 256.32 g/mol
InChI Key: LMISAFRBGGHVQM-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)benzothiazol-6-ylamine is an organic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a benzothiazole ring fused with a methoxyphenyl group and an amine group. It has a molecular formula of C14H12N2OS and a molecular weight of 256.32 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)benzothiazol-6-ylamine typically involves the reaction of 2-mercaptoaniline with 4-methoxybenzoyl chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)benzothiazol-6-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Methoxyphenyl)benzothiazol-6-ylamine has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)benzothiazol-6-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxyphenyl)benzothiazol-6-ylamine is unique due to the specific positioning of the methoxy group and the amine group on the benzothiazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

53544-77-7

Molecular Formula

C14H12N2OS

Molecular Weight

256.32 g/mol

IUPAC Name

2-(4-methoxyphenyl)-1,3-benzothiazol-6-amine

InChI

InChI=1S/C14H12N2OS/c1-17-11-5-2-9(3-6-11)14-16-12-7-4-10(15)8-13(12)18-14/h2-8H,15H2,1H3

InChI Key

LMISAFRBGGHVQM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)N

Origin of Product

United States

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